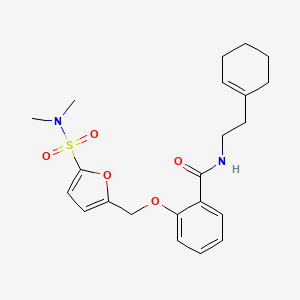

4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

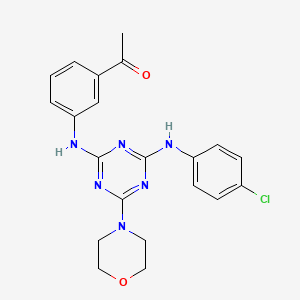

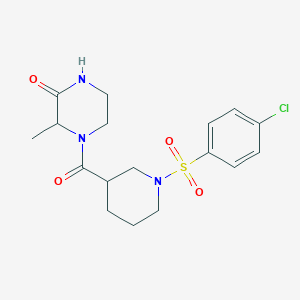

The compound 4-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)phenyl acetate is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential pharmacological activities. The thiazolidinone nucleus is a crucial feature in a variety of compounds with diverse therapeutic properties, including aldose reductase inhibition, which is significant in the treatment of diabetic complications , and antioxidant and anti-inflammatory activities . The antimicrobial properties of related structures have also been documented .

Synthesis Analysis

The synthesis of related iminothiazolidin-4-one acetate derivatives involves the cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, yielding excellent yields . Another method reported for synthesizing alkyl-2-(2-imino-4-oxothiazolidin-5-ylidene) acetate derivatives involves the use of an electrogenerated cyanomethyl base (EGB) from the electroreduction of acetonitrile, which facilitates the reaction between thiourea derivatives and dialkyl acetylene dicarboxylate under mild conditions .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by various spectroscopic techniques, and in some cases, confirmed by X-ray crystallography. The X-ray diffraction studies confirm the five-membered heterocyclic structure of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are typically cyclocondensation reactions, which are efficient in forming the thiazolidinone ring. The electrochemical synthesis method also indicates a reaction pathway that is supported by thermodynamic and kinetic data obtained from quantum calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the substituents on the thiazolidinone ring. The presence of different substituents can significantly affect the compound's reactivity, solubility, and overall pharmacological profile. For instance, the substitution pattern on the phenyl ring has been shown to influence the inhibitory potency against aldose reductase, an enzyme implicated in diabetic complications . Similarly, the antioxidant and anti-inflammatory activities of these compounds are modulated by the nature of the substituents on the thiazolidinone nucleus .

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities, showing promising results against various microorganisms. The synthesis process often involves cyclocondensation reactions and explores the antimicrobial potential of these compounds against bacteria, mycobacteria, and fungi (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010; Krátký, Vinšová, & Stolaříková, 2017).

- Some derivatives have shown significant antifibrotic and anticancer activities, identifying them as potential candidates for further testing in related therapeutic areas. Notably, specific compounds matched the antifibrotic activity of known drugs without scavenging superoxide radicals, suggesting their unique mode of action (Kaminskyy et al., 2016).

- Iminothiazolidin-4-one acetate derivatives have been synthesized and tested as aldose reductase inhibitors, showing potential for treating diabetic complications. The research highlights the significance of the thiazolidinone scaffold in designing inhibitors for specific enzymes involved in diabetes (Ali et al., 2012).

- The regioselective synthesis of 2-imino-4-oxothiazolidin-5-ylidene acetates has been achieved under catalyst-free conditions. This process underlines the impact of substituents in directing regiocyclization, showcasing the versatility of thiazolidinone derivatives in synthetic chemistry (Wagh et al., 2015).

Propriétés

IUPAC Name |

[4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-7(17)20-9-4-2-8(3-5-9)15-11(18)6-10-12(19)16-13(14)21-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCFEDPYKMPDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)

![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)

![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)

![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)

![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)